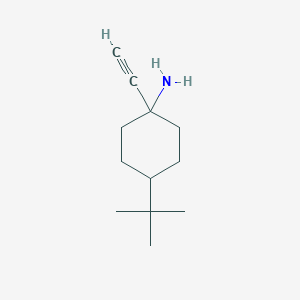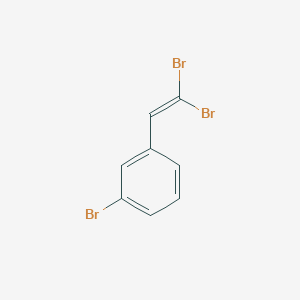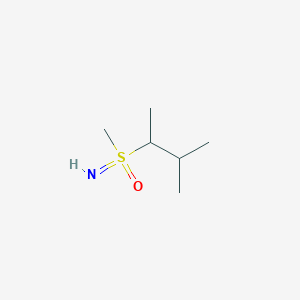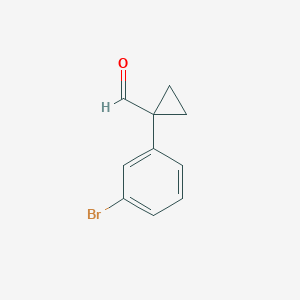
1-Chloro-4-ethoxy-2,2-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-ethoxy-2,2-dimethylbutane is an organic compound with the molecular formula C8H17ClO It is a chlorinated ether, characterized by the presence of a chlorine atom, an ethoxy group, and two methyl groups attached to a butane backbone
Preparation Methods
The synthesis of 1-Chloro-4-ethoxy-2,2-dimethylbutane typically involves the reaction of 4-ethoxy-2,2-dimethylbutanol with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group with a chlorine atom. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Chloro-4-ethoxy-2,2-dimethylbutane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding ethers or amines.
Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4-ethoxy-2,2-dimethylbutane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chlorinated ethers. It serves as a model substrate to investigate the mechanisms of enzymatic dechlorination.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug development. Its unique structure may impart specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Chloro-4-ethoxy-2,2-dimethylbutane involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the ethoxy group undergoes electron transfer processes, leading to the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it occurs.
Comparison with Similar Compounds
1-Chloro-4-ethoxy-2,2-dimethylbutane can be compared with other similar compounds, such as:
1-Chloro-2,2-dimethylbutane: Lacks the ethoxy group, resulting in different reactivity and applications.
1-Bromo-4-ethoxy-2,2-dimethylbutane: Contains a bromine atom instead of chlorine, which affects its reactivity and the types of reactions it undergoes.
4-Ethoxy-2,2-dimethylbutanol: The precursor to this compound, with a hydroxyl group instead of chlorine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H17ClO |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-4-ethoxy-2,2-dimethylbutane |
InChI |
InChI=1S/C8H17ClO/c1-4-10-6-5-8(2,3)7-9/h4-7H2,1-3H3 |
InChI Key |
DPCSUSCGYVLYRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine](/img/structure/B13188902.png)
![Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13188905.png)

![4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine](/img/structure/B13188915.png)

![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)






